molecular formula C17H18N4O2 B13379660 (5Z)-5-[[2-(3,4-dimethylphenyl)hydrazinyl]methylidene]-1,4-dimethyl-2,6-dioxopyridine-3-carbonitrile

(5Z)-5-[[2-(3,4-dimethylphenyl)hydrazinyl]methylidene]-1,4-dimethyl-2,6-dioxopyridine-3-carbonitrile

Cat. No.: B13379660
M. Wt: 310.35 g/mol
InChI Key: NHOLGVADSZABRX-DJKKODMXSA-N
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Description

5-{[2-(3,4-dimethylphenyl)hydrazino]methylene}-1,4-dimethyl-2,6-dioxo-1,2,5,6-tetrahydro-3-pyridinecarbonitrile is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a hydrazino group attached to a dimethylphenyl ring, which is further connected to a pyridinecarbonitrile core. The presence of multiple functional groups makes it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[2-(3,4-dimethylphenyl)hydrazino]methylene}-1,4-dimethyl-2,6-dioxo-1,2,5,6-tetrahydro-3-pyridinecarbonitrile typically involves the nucleophilic addition-elimination reaction. This process starts with the preparation of intermediates, which are then reacted with hydrazine derivatives such as salicyl hydrazide, hydrazine hydrate, or phenyl hydrazine . The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.

Chemical Reactions Analysis

Types of Reactions

5-{[2-(3,4-dimethylphenyl)hydrazino]methylene}-1,4-dimethyl-2,6-dioxo-1,2,5,6-tetrahydro-3-pyridinecarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the hydrazino group or other functional groups in the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

5-{[2-(3,4-dimethylphenyl)hydrazino]methylene}-1,4-dimethyl-2,6-dioxo-1,2,5,6-tetrahydro-3-pyridinecarbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-{[2-(3,4-dimethylphenyl)hydrazino]methylene}-1,4-dimethyl-2,6-dioxo-1,2,5,6-tetrahydro-3-pyridinecarbonitrile involves its interaction with specific molecular targets and pathways. The hydrazino group can form covalent bonds with biological molecules, leading to various biological effects. The compound’s structure allows it to interact with enzymes and receptors, modulating their activity and resulting in therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{[2-(3,4-dimethylphenyl)hydrazino]methylene}-1,4-dimethyl-2,6-dioxo-1,2,5,6-tetrahydro-3-pyridinecarbonitrile stands out due to its unique combination of functional groups, which provides a versatile platform for chemical modifications and diverse applications in scientific research.

Properties

Molecular Formula

C17H18N4O2

Molecular Weight

310.35 g/mol

IUPAC Name

5-[(E)-[(3,4-dimethylphenyl)hydrazinylidene]methyl]-6-hydroxy-1,4-dimethyl-2-oxopyridine-3-carbonitrile

InChI

InChI=1S/C17H18N4O2/c1-10-5-6-13(7-11(10)2)20-19-9-15-12(3)14(8-18)16(22)21(4)17(15)23/h5-7,9,20,23H,1-4H3/b19-9+

InChI Key

NHOLGVADSZABRX-DJKKODMXSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)N/N=C/C2=C(N(C(=O)C(=C2C)C#N)C)O)C

Canonical SMILES

CC1=C(C=C(C=C1)NN=CC2=C(N(C(=O)C(=C2C)C#N)C)O)C

Origin of Product

United States

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